- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997
Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)
90133-80-5 structure
Product Name:Benzaldehyde, 4-(dihexylamino)-
CAS-Nr.:90133-80-5
MF:C19H31NO
MW:289.455545663834
CID:793609
Update Time:2023-11-08
Benzaldehyde, 4-(dihexylamino)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzaldehyde, 4-(dihexylamino)-
- 4-(dihexylamino)benzaldehyde
- 4-(Dihexylamino)benzaldehyde (ACI)
- 4-Formyl-N,N-dihexylaniline
- 4-N,N-Dihexylaminobenzaldehyde
- N,N-Dihexyl-4-aminobenzaldehyde
- N,N-Dihexyl-4-formylaniline
- p-(N,N-Dihexylamino)benzaldehyde
-
- Inchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
- InChI-Schlüssel: UKTWAOCWPWUTHP-UHFFFAOYSA-N
- Lächelt: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1
Benzaldehyde, 4-(dihexylamino)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
Referenz
- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Referenz
- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referenz
- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referenz
- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Referenz
- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referenz
- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ; neutralized
1.2 Reagents: Sodium hydroxide ; neutralized
Referenz
- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561
Benzaldehyde, 4-(dihexylamino)- Raw materials
Benzaldehyde, 4-(dihexylamino)- Preparation Products
Benzaldehyde, 4-(dihexylamino)- Verwandte Literatur
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
90133-80-5 (Benzaldehyde, 4-(dihexylamino)-) Verwandte Produkte
- 613-28-5(4-(Dipropylamino)benzaldehyde)
- 90134-10-4(4-(Dibutylamino)benzaldehyde)
- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)
- 669050-72-0(3-(piperidin-1-yl)benzaldehyde)
- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz